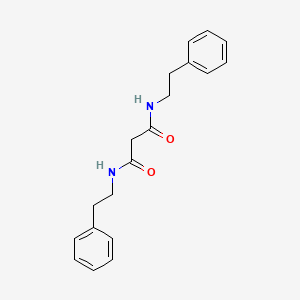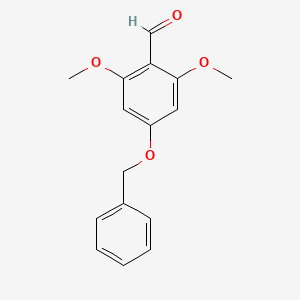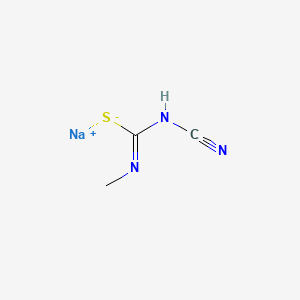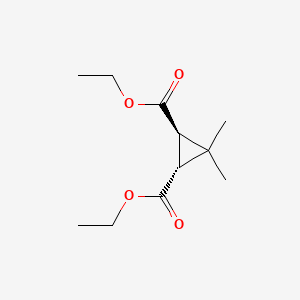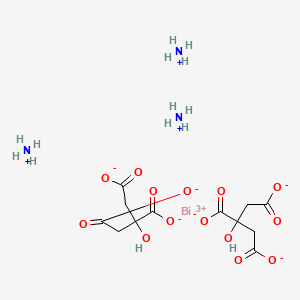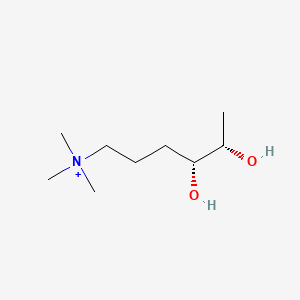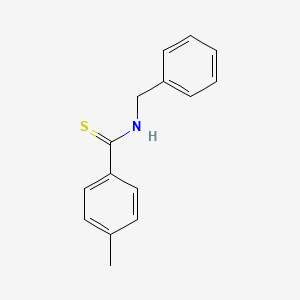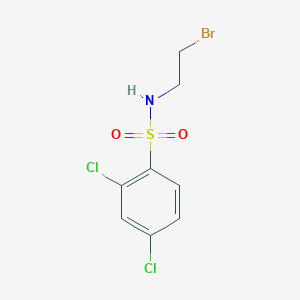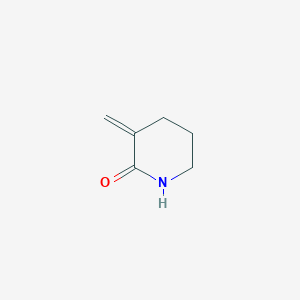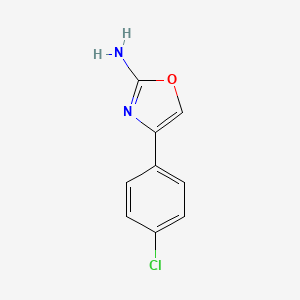![molecular formula C6H12O5S B3056020 Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- CAS No. 68331-44-2](/img/structure/B3056020.png)
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) explored the hydrolysis of methanesulfonate esters, including compounds similar to Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-. Their research focused on the pH-dependent selective removal of these esters in water, highlighting a method for the complete removal of genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis processes (Chan, Cox, & Sinclair, 2008).
Synthesis of Polynucleotide Analogs
Overberger and Chang (1989) developed a new family of polynucleotide analogs by grafting nucleic acid base derivatives onto polytrimethylenimine. This included the synthesis of several new optically pure α-nucleic acid base substituted propanoic acids as pendant groups, using ethyl adeninylpropanoate and ethyl 2-[(methylsulfonyl)oxy] propanoate (Overberger & Chang, 1989).
Synthesis of Sulfanylpropanoic Acids
Hof and Kellogg (1995) synthesized methanesulfonates of optically pure ethyl lactates, which could be substituted by caesium thiolates to yield ethyl 2-(acetylsulfanyl)propanoates. These compounds were used to generate optically pure (R)- or (S)-2-sulfanylpropanoic acids, also known as thiolactic acid, a useful building block in chemical synthesis (Hof & Kellogg, 1995).
High-Temperature Ignition of Methyl and Ethyl Esters
Akih-Kumgeh and Bergthorson (2011) conducted a study on the ignition of methyl and ethyl esters, including ethyl propanoate, at high temperatures. Their research provided insights into the relative ignition properties of these esters, which are important in understanding the combustion processes of biofuels (Akih-Kumgeh & Bergthorson, 2011).
Bioderived Acrylates from Alkyl Lactates
Yee, Hillmyer, and Tonks (2018) explored the conversion of alkyl lactates, such as methyl and ethyl lactate, to their corresponding alkyl 2-(propionyloxy)propanoate esters. This process, involving hydroesterification with carbon monoxide and ethylene, represents a sustainable approach to produce acrylates, which are valuable in polymer synthesis (Yee, Hillmyer, & Tonks, 2018).
Propiedades
IUPAC Name |
ethyl (2R)-2-methylsulfonyloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369096 | |
| Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
CAS RN |
68331-44-2 | |
| Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

